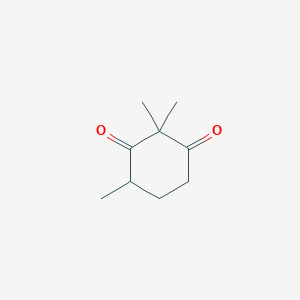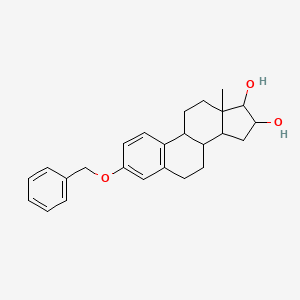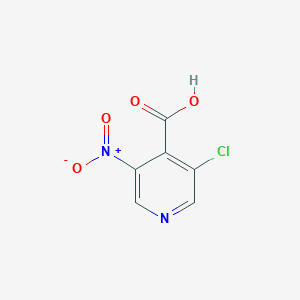![molecular formula C26H30N2O6 B12281441 (3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)
(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group, making it a valuable intermediate in peptide synthesis and other organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amine group: The amine group is protected using the Fmoc group, which is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the pyrrolidine ring: The pyrrolidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.
Introduction of the Boc group: The Boc group is introduced to protect the carboxylic acid group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc and Boc protecting groups under acidic or basic conditions.
Substitution reactions: Nucleophilic substitution reactions involving the amine or carboxylic acid groups.
Oxidation and reduction reactions: Modifications of the functional groups through oxidation or reduction.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for Boc removal.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation/Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine or carboxylic acid, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Investigated for its potential as a building block in drug design and development.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Employed in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc and Boc groups play a crucial role in protecting reactive sites during synthesis, allowing for selective reactions. The compound’s structure enables it to participate in various biochemical pathways, influencing molecular interactions and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid: Unique due to its dual protecting groups.
Fmoc-protected amino acids: Similar in having the Fmoc group but lacking the Boc group.
Boc-protected amino acids: Similar in having the Boc group but lacking the Fmoc group.
Uniqueness
The uniqueness of this compound lies in its dual protection strategy, which provides versatility in synthetic applications. This dual protection allows for selective deprotection and functionalization, making it a valuable tool in complex organic synthesis.
Propriétés
Formule moléculaire |
C26H30N2O6 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-16(21(14-28)23(29)30)12-27-24(31)33-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30) |
Clé InChI |
AAXRNGHFRLIGKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[1-hydroxy-4-methyl-3-[methyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12281358.png)
![Benzyl 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-alpha-D-galactopyranoside](/img/structure/B12281359.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12281369.png)



![Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12281401.png)
![tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12281408.png)

![4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12281418.png)


![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)

